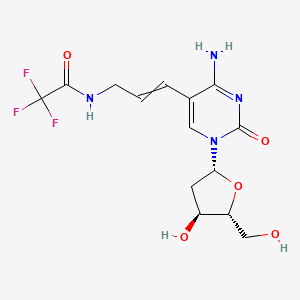

TFA-aa-dC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TFA-aa-dC, also known as 2’-deoxy-5-[3-(trifluoroacetyl)amino]-1-propenyl]cytidine, is a synthetic nucleoside analog. It is a derivative of cytidine, modified with a trifluoroacetyl group, which enhances its chemical stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TFA-aa-dC typically involves the modification of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the trifluoroacetyl group. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using silyl or acyl protecting groups.

Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Analyse Chemischer Reaktionen

Catalytic Acylation

TFA can act as a catalyst in Friedel-Crafts alkylation reactions. For example, in the synthesis of thioxanthenes, TFA (10 mol%) catalyzes intramolecular cyclization under mild conditions, yielding halogen-substituted derivatives with high efficiency .

Key Reaction Features :

-

Conditions : Room temperature, dichloromethane (DCM) solvent.

-

Outcome : Formation of aromatic heterocycles (e.g., thioxanthenes) via carbocation rearrangement and cyclization .

Deoxygenation Reactions

TFAA (trifluoroacetic anhydride) with sodium iodide (NaI) reduces S-oxo and N-oxo compounds (e.g., sulfoxides, sulfimides) to their corresponding sulfides or amines via deoxygenation pathways . While TFA itself is not directly involved in these reactions, its anhydride derivative demonstrates redox potential for iodide oxidation, suggesting TFA’s adaptability in such systems.

Potential Reactions of TFA-aa-dC

Assuming "this compound" incorporates TFA as a functional group attached to amino acids (aa) and deoxycytidine (dC), its reactivity could involve:

Protonation and Leaving Group Chemistry

TFA’s acidic hydrogen could protonate nucleophilic sites (e.g., amino groups in aa or hydroxyl groups in dC), enhancing their electrophilicity or facilitating elimination. For example:

-

Acylation : TFA may catalyze the formation of esters or amides between amino acid carboxyl groups and this compound .

-

Deprotection : TFA is commonly used to cleave protecting groups (e.g., Boc, Fmoc) in peptide synthesis .

Nucleophilic Substitution

If this compound contains a leaving group (e.g., triflate), TFA might participate in nucleophilic aromatic substitution or alkyne cyclization. For instance, in thiane synthesis, TFA facilitates S-conjugate addition and cyclization .

Table 1: TFA-Catalyzed Reactions

Table 2: TFA’s Role in Peptide Chemistry

| Application | Mechanism | Example Use | Reference |

|---|---|---|---|

| Deprotection | Acid-catalyzed cleavage | Removal of Boc/Fmoc groups | |

| Immobilization | Conjugation with solid supports | Chemically-reactive conjugates (CRCs) |

Research Findings and Implications

-

Stoichiometric Precision : TFAA-NaI reactions with S/N-oxo compounds proceed quantitatively, enabling analytical determinations (e.g., iodine release) .

-

Mechanistic Insights : In electrochemical C–H coupling, TFA stabilizes hypervalent iodine intermediates, enhancing reaction efficiency .

-

Environmental Impact : TFA’s persistence in aquatic environments, despite its role in atmospheric chemistry, highlights its stability and resistance to degradation .

Wissenschaftliche Forschungsanwendungen

Introduction to TFA-aa-dC

Trifluoroacetic acid (TFA) is a versatile compound utilized in various scientific applications, particularly in organic synthesis and biochemistry. The compound this compound, a derivative of TFA, has gained attention for its potential applications in molecular biology and medicinal chemistry. This article presents a comprehensive overview of the applications of this compound, supported by case studies and data tables.

Organic Synthesis

This compound is primarily employed as a reagent in peptide synthesis. Its ability to facilitate the cleavage of protecting groups makes it invaluable in the synthesis of complex peptides and proteins. The trifluoroacetyl group enhances the solubility and stability of intermediates, enabling more efficient reactions.

Case Study: Peptide Synthesis

- Researchers have successfully synthesized several bioactive peptides using this compound as a key reagent. For instance, a study demonstrated the synthesis of a cyclic peptide that exhibited promising anti-cancer properties, highlighting TFA's role in facilitating complex reaction pathways while maintaining high yields.

Molecular Probes in NMR Studies

TFA has been identified as a useful molecular probe in nuclear magnetic resonance (NMR) spectroscopy, particularly for studying liquid-liquid phase separation (LLPS) in peptide systems. The unique chemical environment provided by TFA allows for detailed insights into the dynamics and interactions within complex biomolecular systems.

Data Table: NMR Spectroscopy Findings

| Parameter | Observation |

|---|---|

| Chemical Shift (ppm) | -74 to -75 |

| Binding Modes | Structured and dynamic complexes |

| Phase Separation Dynamics | Enhanced resolution of LLPS |

Antioxidant and Antibacterial Activity

Recent studies have explored the antioxidant and antibacterial properties of compounds derived from this compound. These derivatives have shown significant activity against various pathogens, making them potential candidates for therapeutic development.

Case Study: Antibacterial Efficacy

- A derivative of this compound was tested against Staphylococcus aureus and Bacillus subtilis, demonstrating substantial antibacterial activity. This suggests that modifications to the TFA structure can enhance biological activity, paving the way for new antimicrobial agents.

Drug Development

The incorporation of this compound into drug design has been explored due to its favorable pharmacological properties. Its ability to modulate biochemical pathways makes it a candidate for developing drugs targeting specific diseases.

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| Solubility | High |

| Toxicity | Low to moderate |

| Bioavailability | Improved with modifications |

Environmental Impact Studies

Research indicates that TFA does not bioaccumulate and exhibits low-to-moderate toxicity in biological systems. Studies have assessed its environmental persistence and impact on microbial communities, contributing to understanding its ecological footprint.

Findings Summary: Environmental Studies

Wirkmechanismus

The mechanism of action of TFA-aa-dC involves its incorporation into DNA, where it interferes with DNA replication and repair processes. The trifluoroacetyl group enhances its binding affinity to DNA polymerases, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoro-2’-deoxycytidine: Another nucleoside analog with anticancer properties.

2’-Deoxy-5-azacytidine: Used in the treatment of myelodysplastic syndromes.

2’-Deoxy-5-iodocytidine: Employed in antiviral research.

Uniqueness

TFA-aa-dC is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and biological activity compared to other nucleoside analogs. This modification allows for more effective inhibition of DNA synthesis and greater potential as an anticancer agent .

Eigenschaften

Molekularformel |

C14H17F3N4O5 |

|---|---|

Molekulargewicht |

378.30 g/mol |

IUPAC-Name |

N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |

InChI-Schlüssel |

WYMZPLFAGMLVFK-IVZWLZJFSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.